1alpha, 24, 25-Trihydroxy VD2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

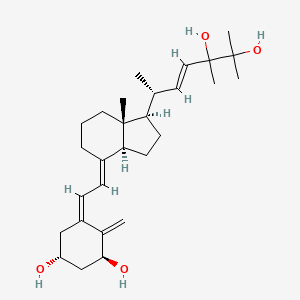

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGCLKZOZQUAFK-UAAWEXCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569509 | |

| Record name | (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457048-34-9 | |

| Record name | (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Role of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a key metabolite in the catabolic cascade of vitamin D2. Primarily recognized as an inactivation product of the hormonally active 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), its formation is a critical step in maintaining vitamin D homeostasis and preventing potential toxicity from excessive vitamin D receptor (VDR) activation. This document provides a comprehensive technical overview of the synthesis, metabolism, biological activities, and analytical methodologies related to 1α,24,25-(OH)₃D₂, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

1α,24,25-Trihydroxyvitamin D2 is a secosteroid derivative of ergocalciferol (B368823) (vitamin D2). Its structure features hydroxyl groups at the 1α, 24, and 25 positions, which significantly influences its receptor binding and metabolic fate.

| Property | Value |

| Molecular Formula | C₂₈H₄₄O₄ |

| Molecular Weight | 444.65 g/mol |

| CAS Number | 457048-34-9 |

| Appearance | White to yellow solid |

| Storage Conditions | -20°C, protected from light, stored under nitrogen. In solvent: -80°C for up to 6 months.[1] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[1] |

Synthesis and Metabolism

The synthesis of 1α,24,25-(OH)₃D₂ is a multi-step enzymatic process primarily occurring in target tissues of vitamin D action, such as the kidney, intestine, and bone.

Biosynthetic Pathway:

The biosynthesis of 1α,24,25-(OH)₃D₂ is an integral part of the vitamin D2 metabolic pathway. It begins with the dietary intake or supplementation of ergocalciferol (Vitamin D2).

-

25-Hydroxylation: In the liver, vitamin D2 is hydroxylated by the enzyme 25-hydroxylase (CYP2R1 and other cytochrome P450 enzymes) to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D.

-

1α-Hydroxylation: In the kidneys and other tissues, the enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D₂ to the biologically active hormone 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂).

-

24-Hydroxylation: The final step is the 24-hydroxylation of 1α,25-(OH)₂D₂ by the mitochondrial enzyme 24-hydroxylase (CYP24A1). This reaction yields 1α,24,25-trihydroxyvitamin D2.[2][3]

Figure 1: Metabolic pathway of Vitamin D2 leading to 1α,24,25-Trihydroxyvitamin D2.

Regulation of Synthesis:

The synthesis of 1α,24,25-(OH)₃D₂ is tightly regulated through the expression and activity of CYP24A1. The expression of CYP24A1 is:

-

Upregulated by 1α,25-(OH)₂D₂: This constitutes a negative feedback loop where the active form of vitamin D promotes its own catabolism.[2][4]

-

Downregulated by Parathyroid Hormone (PTH): PTH stimulates the production of 1α,25-(OH)₂D₂ by upregulating CYP27B1 and reciprocally downregulates CYP24A1 to reduce the catabolism of the active hormone.[2][4]

Figure 2: Regulation of CYP24A1 expression.

Biological Role and Mechanism of Action

The primary biological role of 1α,24,25-(OH)₃D₂ is as a catabolite in the inactivation pathway of 1α,25-(OH)₂D₂. This function is crucial for preventing hypercalcemia and other toxic effects of excessive vitamin D activity.

Vitamin D Receptor (VDR) Binding:

1α,24,25-(OH)₃D₂ exhibits significantly lower binding affinity for the Vitamin D Receptor (VDR) compared to its precursor, 1α,25-(OH)₂D₂. This reduced affinity is a key factor in its diminished biological activity.

| Compound | Relative VDR Binding Affinity (%) |

| 1α,25-(OH)₂D₃ (Calcitriol) | 100 |

| 1α,25-(OH)₂D₂ | ~100[5] |

| 1α,24,25-(OH)₃D₃ | Significantly lower than 1α,25-(OH)₂D₃ |

| 1α,24,25-(OH)₃D₂ (inferred) | Significantly lower than 1α,25-(OH)₂D₂ |

Physiological Effects:

Due to its low VDR affinity, 1α,24,25-(OH)₃D₂ is considered to have minimal direct biological activity. Its main physiological significance lies in its role as a product of the catabolic activity of CYP24A1.

-

Calcium Homeostasis: By representing a pathway for the clearance of active vitamin D, the formation of 1α,24,25-(OH)₃D₂ indirectly contributes to the regulation of calcium and phosphate (B84403) homeostasis.

-

Parathyroid Hormone (PTH) Suppression: While 1α,25-(OH)₂D₂ potently suppresses PTH gene transcription and secretion, 1α,24,25-(OH)₃D₂ is substantially less effective in this regard.

Experimental Protocols

Detailed protocols for the study of 1α,24,25-(OH)₃D₂ are crucial for advancing research in vitamin D metabolism. Below are representative methodologies for key experiments.

4.1. VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of 1α,24,25-(OH)₃D₂ to the VDR.

-

Principle: The assay measures the ability of unlabeled 1α,24,25-(OH)₃D₂ to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25-(OH)₂D₃) for binding to a source of VDR.

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25-(OH)₂D₃.

-

Test Compound: 1α,24,25-(OH)₃D₂ in serial dilutions.

-

Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite slurry or glass fiber filters.

-

-

Procedure:

-

Incubate a fixed concentration of recombinant VDR and [³H]-1α,25-(OH)₂D₃ with varying concentrations of unlabeled 1α,24,25-(OH)₃D₂.

-

Separate bound from free radioligand using hydroxylapatite or a cell harvester with glass fiber filters.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki).[6][7]

-

Figure 3: Workflow for a VDR competitive binding assay.

4.2. Parathyroid Hormone (PTH) Secretion Assay

This assay evaluates the effect of 1α,24,25-(OH)₃D₂ on PTH secretion from primary parathyroid cells.

-

Principle: Primary bovine parathyroid cells are cultured and treated with the test compound. The concentration of PTH in the culture medium is then measured.

-

Materials:

-

Fresh bovine parathyroid glands.

-

Collagenase solution.

-

Culture medium (e.g., DMEM with varying calcium concentrations).

-

Test Compound: 1α,24,25-(OH)₃D₂.

-

PTH ELISA kit or radioimmunoassay.

-

-

Procedure:

-

Isolate parathyroid cells from bovine glands by collagenase digestion.

-

Culture the dispersed cells in medium with a defined calcium concentration.

-

Treat the cells with various concentrations of 1α,24,25-(OH)₃D₂ for a specified period (e.g., 48-72 hours).

-

Collect the culture medium.

-

Measure the PTH concentration in the medium using a specific ELISA or radioimmunoassay.

-

4.3. CYP24A1 Enzyme Activity Assay

This assay quantifies the activity of the CYP24A1 enzyme, which produces 1α,24,25-(OH)₃D₂.

-

Principle: A source of CYP24A1 is incubated with a radiolabeled substrate (e.g., [³H]-1α,25-(OH)₂D₂), and the formation of the radiolabeled product, [³H]-1α,24,25-(OH)₃D₂, is measured.

-

Materials:

-

Enzyme Source: Recombinant human CYP24A1 or mitochondrial fractions from cells expressing CYP24A1.

-

Radiolabeled Substrate: [³H]-1α,25-(OH)₂D₂.

-

Cofactors: NADPH, adrenodoxin (B1173346), and adrenodoxin reductase.

-

Reaction Buffer.

-

HPLC system with a radioactivity detector.

-

-

Procedure:

-

Incubate the enzyme source with the radiolabeled substrate and cofactors in the reaction buffer.

-

Stop the reaction at various time points.

-

Extract the vitamin D metabolites from the reaction mixture.

-

Separate the substrate and products using HPLC.

-

Quantify the amount of radiolabeled product formed using a flow-through radioactivity detector.

-

Calculate the enzyme activity based on the rate of product formation.[10][11]

-

Relevance for Drug Development

While 1α,24,25-(OH)₃D₂ itself is not a primary therapeutic target due to its low biological activity, its formation and measurement are of significant interest to drug development professionals for several reasons:

5.1. Biomarker for CYP24A1 Activity

The concentration of 1α,24,25-(OH)₃D₂ in circulation can serve as a direct indicator of CYP24A1 enzyme activity.

-

CYP24A1 Deficiency: Inactivating mutations in the CYP24A1 gene lead to a decreased ability to catabolize 1α,25-(OH)₂D, resulting in elevated levels of the active hormone and consequently hypercalcemia. In such cases, the levels of 24-hydroxylated metabolites, including 1α,24,25-(OH)₃D, would be expected to be low. The ratio of 25(OH)D to 24,25(OH)₂D is emerging as a diagnostic marker for CYP24A1 deficiency.[3][12]

-

Drug Metabolism: For the development of new vitamin D analogs, understanding their susceptibility to CYP24A1-mediated catabolism is crucial. Measuring the formation of 24-hydroxylated metabolites provides a direct assessment of an analog's metabolic stability.

5.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Incorporating the measurement of 1α,24,25-(OH)₃D₂ into PK/PD models of vitamin D analogs can provide a more complete picture of their metabolic fate and help in predicting their therapeutic window and potential for toxicity.

5.3. Development of CYP24A1 Inhibitors

In certain diseases, such as some cancers, increased CYP24A1 activity can lead to local depletion of active vitamin D, diminishing its anti-proliferative effects. The development of CYP24A1 inhibitors is an area of active research. Assays measuring the production of 1α,24,25-(OH)₃D₂ are essential for screening and characterizing the potency of such inhibitors.

Conclusion

1α,24,25-Trihydroxyvitamin D2 is a pivotal, albeit biologically less active, metabolite in the vitamin D2 endocrine system. Its primary role as a product of CYP24A1-mediated catabolism of active vitamin D2 underscores its importance in maintaining vitamin D homeostasis. For researchers and drug development professionals, a thorough understanding of its synthesis, regulation, and quantification is essential for elucidating the intricacies of vitamin D metabolism, diagnosing related disorders, and developing novel vitamin D-based therapeutics with improved metabolic stability and safety profiles. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the multifaceted role of this terminal metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis - Clinical Laboratory int. [clinlabint.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid, Fluorescence-based Assessment of in vitro Mineralization Using the New OsteoImage Mineralization Assay [labonline.com.au]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. In vitro Biomineralization Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of 1,25 and 24,25 Vitamin D on Corneal Fibroblast Vitamin D Receptor and Vitamin D Metabolizing and Catabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to 1α,24,25-Trihydroxyvitamin D2: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1α,24,25-trihydroxyvitamin D2, a significant metabolite of vitamin D2. The document details its discovery and historical context within the broader landscape of vitamin D metabolism research. It presents a compilation of available quantitative data on its biological activity, including its binding affinity for the vitamin D receptor (VDR). Furthermore, this guide outlines detailed experimental protocols for the isolation, identification, and quantification of this metabolite, drawing from key scientific literature. Finally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms and analytical processes associated with 1α,24,25-trihydroxyvitamin D2.

Discovery and History

The discovery of 1α,24,25-trihydroxyvitamin D2 is intrinsically linked to the broader scientific endeavor to understand the metabolic activation and catabolism of vitamin D. Following the identification of the biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), research efforts expanded to elucidate the metabolic pathways of vitamin D2 (ergocalciferol), a form of vitamin D commonly used in food fortification and supplements.

The first definitive identification of 1α,24,25-trihydroxyvitamin D2 was reported in 1986 by Reddy and colleagues.[1] Their in vitro studies using isolated rat kidneys perfused with 1,25-dihydroxyvitamin D2 demonstrated the production of three new, more polar metabolites.[1] Through a combination of methanol-methylene chloride lipid extraction and high-performance liquid chromatography (HPLC), they successfully isolated and purified these compounds.[1] Subsequent analysis using ultraviolet (UV) absorption spectrophotometry, mass spectrometry, and specific chemical reactions confirmed the identities of these metabolites as 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2.[1] This seminal work established that 1,25-dihydroxyvitamin D2 is a direct precursor to 1α,24,25-trihydroxyvitamin D2 through hydroxylation at the C-24 position.[1]

Further research has solidified the role of the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, in the metabolism of vitamin D compounds.[2][3] Studies utilizing recombinant human CYP24A1 have shown that this enzyme catalyzes the conversion of 1α,25-dihydroxyvitamin D2 to 1α,24,25-trihydroxyvitamin D2.[4][5] This 24-hydroxylation is a key step in the catabolic pathway of vitamin D2 metabolites, ultimately leading to their inactivation and excretion.[4][5] While the initial discovery was in vitro, the presence of the necessary enzymatic machinery in target tissues suggests the physiological relevance of this metabolic pathway in vivo.

Quantitative Biological Data

The biological activity of 1α,24,25-trihydroxyvitamin D2 is primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium homeostasis, cell differentiation, and immune function.[6][7] The available quantitative data, while not as extensive as for its vitamin D3 counterpart, provides insights into its relative potency.

Table 1: Comparative Biological Activity of Vitamin D Metabolites

| Compound | Relative VDR Binding Affinity (Compared to 1α,25(OH)₂D₃) | Potency in Inducing Cell Differentiation (HL-60 cells) |

| 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) | 100% | High |

| 1α,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) | ~77-100%[8][9] | Comparable to 1,25(OH)₂D₃[10] |

| 1α,24,25-trihydroxyvitamin D₂ | Lower than 1,25(OH)₂D₂ | Reduced compared to 1,25(OH)₂D₂ |

| 24-epi-1,25-dihydroxyvitamin D₂ | ~33%[11] | Lower than 1,25(OH)₂D₂[10] |

Note: Specific quantitative values for the VDR binding affinity and cell differentiation potency of 1α,24,25-trihydroxyvitamin D2 are not consistently reported in the literature and are generally described as being lower than its precursor, 1α,25-dihydroxyvitamin D2. The 24-hydroxylation is generally considered a step towards inactivation.

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature for the extraction, separation, and identification of vitamin D metabolites, including trihydroxy forms.

Extraction of Vitamin D Metabolites from Serum/Plasma

This protocol is a generalized procedure based on common liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques.[12][13][14][15]

-

Sample Preparation: To 1 mL of serum or plasma, add a known amount of an appropriate internal standard (e.g., deuterated vitamin D metabolite).

-

Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction (Optional, for further purification):

-

Add an equal volume of a non-polar solvent such as hexane (B92381) or ethyl acetate.

-

Vortex for 1 minute and then centrifuge to separate the phases.

-

Collect the organic (upper) phase.

-

Repeat the extraction on the aqueous phase and combine the organic extracts.

-

-

Evaporation: Evaporate the solvent from the collected supernatant/organic extract to dryness under a stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Vitamin D Metabolite Separation

This protocol outlines a general approach for the chromatographic separation of vitamin D metabolites.[5][6][16]

-

System: A standard HPLC system equipped with a UV detector is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of a polar solvent (e.g., methanol (B129727) or acetonitrile) and water is typically employed. The exact gradient will depend on the specific metabolites being separated. For example, a linear gradient from 70% methanol in water to 100% methanol over 30 minutes.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV absorbance is monitored at the characteristic wavelength for vitamin D compounds, which is approximately 265 nm.

-

Fraction Collection: If isolating specific metabolites, fractions can be collected based on the retention times of known standards.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of vitamin D metabolites.[1][8][17][18]

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

-

Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard to ensure specificity and sensitivity. For 1α,24,25-trihydroxyvitamin D2, the exact transitions would need to be determined by direct infusion of a purified standard, but would be based on the fragmentation of the protonated molecule [M+H]⁺.

-

Quantification: A calibration curve is generated using known concentrations of authentic standards, and the concentration in the unknown sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural elucidation of novel or synthesized vitamin D analogs.[19][20][21][22][23]

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: The purified metabolite is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Experiments: A suite of NMR experiments is typically performed, including:

-

¹H NMR: To determine the number and chemical environment of protons.

-

¹³C NMR: To determine the number and chemical environment of carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

The formation of 1α,24,25-trihydroxyvitamin D2 is a key step in the catabolism of the active form of vitamin D2.

Caption: Metabolic activation and catabolism of Vitamin D2.

Vitamin D Receptor (VDR) Signaling Pathway

1α,24,25-trihydroxyvitamin D2, like other active vitamin D metabolites, is presumed to exert its biological effects through the VDR signaling pathway.

Caption: Genomic signaling pathway of Vitamin D metabolites via the VDR.

Experimental Workflow for Analysis

This diagram outlines the typical workflow for the analysis of 1α,24,25-trihydroxyvitamin D2 from a biological sample.

Caption: Analytical workflow for Vitamin D metabolite analysis.

Conclusion

1α,24,25-trihydroxyvitamin D2 is a scientifically important metabolite in the catabolic pathway of vitamin D2. Its discovery and characterization have contributed significantly to our understanding of vitamin D metabolism and the role of CYP24A1. While its biological activity is attenuated compared to its precursor, 1α,25-dihydroxyvitamin D2, its study provides valuable insights into the mechanisms that regulate the levels of active vitamin D hormones. The experimental protocols and analytical workflows detailed in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the nuanced roles of various vitamin D metabolites in health and disease. Further research is warranted to fully elucidate its in vivo concentrations and physiological significance in humans.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. CYP24A1 - Wikipedia [en.wikipedia.org]

- 4. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC determination of Vitamin D(3) and its metabolite in human plasma with on-line sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561) [informatics.jax.org]

- 8. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Downregulation of the vitamin D receptor expression during acute gastrointestinal graft versus host disease is associated with poor outcome after allogeneic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 11. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. itspsolutions.com [itspsolutions.com]

- 14. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 19. researchgate.net [researchgate.net]

- 20. 1H nuclear magnetic resonance studies of the conformations of vitamin D compounds in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Vitamin D Receptor Binding Affinity of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the interaction between 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) and the Vitamin D Receptor (VDR). It covers quantitative binding affinity data, the experimental protocols used for its determination, and the canonical signaling pathway initiated by VDR activation.

Vitamin D Receptor (VDR) Binding Affinity

1α,24,25(OH)₃D₂ is a metabolite of Vitamin D2. Its affinity for the Vitamin D Receptor (VDR) is a critical determinant of its biological activity. The binding affinity of Vitamin D analogs is typically evaluated relative to the endogenous high-affinity ligand, 1α,25-dihydroxyvitamin D3 (Calcitriol). Available data indicate that the addition of the hydroxyl group at the C-24 position significantly reduces the binding affinity for the VDR compared to Calcitriol. This metabolite is often considered part of an inactivation pathway for Vitamin D, as 24-hydroxylation generally leads to compounds that are unable to effectively bind to the VDR[1].

Table 1: Comparative VDR Binding Affinity

| Compound | Relative Binding Affinity (RBA)a | IC₅₀ (nM)b | Notes |

| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% | ~0.1 - 1.0 | High-affinity endogenous ligand; reference compound. |

| 1α,24,25-Trihydroxyvitamin D₂ | <1% | >100 | Significantly lower affinity, suggesting a role as a low-activity catabolite. |

a Relative Binding Affinity (RBA) is expressed as a percentage relative to the binding of 1α,25(OH)₂D₃, which is set at 100%. b IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a radiolabeled high-affinity ligand in a competitive binding assay. Values can vary based on experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of VDR binding affinity is most commonly performed using a competitive radioligand binding assay. This method quantifies the ability of a test compound (the "competitor") to displace a high-affinity radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ value of 1α,24,25(OH)₃D₂ for the VDR.

Key Materials:

-

Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, MG-63).[2][3]

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) with high specific activity.[2][3]

-

Test Compound: 1α,24,25-Trihydroxyvitamin D₂ at serially diluted concentrations.

-

Control Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.[3]

-

Assay Buffer: A Tris-HCl based buffer containing agents to stabilize the receptor, such as EDTA, DTT, and glycerol (B35011) (e.g., TEKGD buffer).[2]

-

Separation System: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.[2][3]

-

Detection: Liquid scintillation counter.[3]

Methodology:

-

Preparation: Serial dilutions of the test compound (1α,24,25(OH)₃D₂) and the unlabeled control (Calcitriol) are prepared in assay buffer.

-

Incubation: The receptor preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and the various concentrations of the test compound are combined in microtiter plates or tubes. Control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled Calcitriol) are included.[3]

-

Equilibration: The mixture is incubated, typically for several hours at a low temperature (e.g., 4°C), to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand-receptor complexes are separated from the free radioligand. This is commonly achieved by adding a HAP slurry, which binds the receptor complexes, followed by centrifugation and washing, or by rapid vacuum filtration through glass fiber filters.[2]

-

Quantification: The radioactivity of the bound fraction (the HAP pellet or the filter) is measured in a liquid scintillation counter.[3]

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.[2][3]

-

VDR Signaling Pathway

The biological effects of Vitamin D compounds are mediated primarily through the nuclear Vitamin D Receptor, a ligand-activated transcription factor.[4] The significantly lower binding affinity of 1α,24,25(OH)₃D₂ suggests it is a very weak agonist of this pathway.

Genomic Signaling Cascade:

-

Ligand Binding: A VDR agonist like 1α,25(OH)₂D₃ enters the target cell and binds to the Ligand Binding Domain (LBD) of the VDR in the cytoplasm or nucleus.[4]

-

Conformational Change: Ligand binding induces a conformational change in the VDR, causing the release of corepressor proteins.[5]

-

Heterodimerization: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][7] This VDR-RXR complex is the functional unit that interacts with DNA.[4]

-

DNA Binding: The DNA Binding Domains (DBDs) of the VDR-RXR heterodimer recognize and bind to specific DNA sequences known as Vitamin D Response Elements (VDREs), typically located in the promoter regions of target genes.[5][7]

-

Recruitment of Coactivators: The ligand-bound VDR-RXR complex recruits a suite of coactivator proteins (e.g., SRC/p160 family, DRIP/TRAP complex).[6][8]

-

Transcription Initiation: These coactivator complexes, which often possess histone acetyltransferase (HAT) activity, modify chromatin structure, making the DNA more accessible to RNA polymerase II and the general transcription machinery.[7]

-

Modulation of Gene Expression: This cascade of events leads to the initiation or suppression of the transcription of target genes, ultimately resulting in a physiological response, such as regulating calcium homeostasis or cell proliferation.[5]

References

- 1. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Nutritional epigenetics - Wikipedia [en.wikipedia.org]

- 8. The vitamin D receptor binds in a transcriptionally inactive form and without a defined polarity on a retinoic acid response element - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Functional Analysis of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the function of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2), a metabolite of vitamin D2. The document details its interaction with the vitamin D receptor, its role in signaling pathways, and its metabolic fate. It is designed to be a resource for researchers and professionals involved in the study of vitamin D metabolism and the development of related therapeutic agents.

Quantitative Analysis of In Vitro Activity

The biological activity of 1α,24,25-(OH)3D2 and its D3 analogue, 1α,24,25-trihydroxyvitamin D3 (1α,24,25-(OH)3D3), has been evaluated through various in vitro assays. The following tables summarize key quantitative data from these studies, providing a comparative look at their efficacy in receptor binding and functional cellular responses.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Relative Binding Affinity (%) vs. 1α,25-(OH)2D3 | Test System | Reference |

| 1α,24,25-(OH)3D3 | 8 | Rat intestinal 1,25-(OH)2D3 receptor | |

| 1α,24R,25-(OH)3D3 | - | Not specified | |

| 1α,25,28-(OH)3D2 | 0.8 | Rat intestinal 1,25-(OH)2D3 receptor | [1][2] |

| 24-epi-1,25-(OH)2D2 | ~33 | Chick intestinal receptor for 1,25-(OH)2D3 | [3] |

Table 2: In Vitro Cellular and Genomic Responses

| Compound | Assay | Cell Line | EC50 Value | Relative Activity vs. Control | Reference |

| 1α,24,25-(OH)3D3 | Intestinal calcium transport | Vitamin D-deficient rats (in vivo) | - | 93% as active as 1,25-(OH)2D3 | |

| 1α,24,25-(OH)3D3 | Calbindin-D9K protein and mRNA induction | Vitamin D-deficient rats (in vivo) | - | 50% as active as 1,25-(OH)2D3 | [1] |

| 1α,25,28-(OH)3D2 | HL-60 cell differentiation | HL-60 | 15 x 10⁻⁸ M | Less active than 1,25-(OH)2D3 (ED50 = 2.5 x 10⁻⁸ M) | [1] |

| 1α,24R,25-(OH)3D3 | Alkaline Phosphatase (ALP) activity | Human osteoblasts | - | Most potent stimulator | |

| 1α,24R,25-(OH)3D3 | Osteocalcin (OC) production | Human osteoblasts | - | Most potent stimulator | [4] |

| 1α,24R,25-(OH)3D3 | Mineralization | Human osteoblasts | - | Equipotent to 1α,25-(OH)2D3 | [4] |

Key Signaling and Metabolic Pathways

The biological effects of 1α,24,25-(OH)3D2 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the ligand-receptor complex influences the transcription of numerous genes. Furthermore, 1α,24,25-(OH)3D2 is a substrate for metabolic enzymes that further modify its structure and activity.

VDR-Mediated Genomic Signaling Pathway

The canonical pathway for vitamin D compounds involves binding to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression. This genomic mechanism is central to the physiological effects of vitamin D, including the regulation of calcium homeostasis and cell differentiation.

Metabolic Pathway of 1α,25-(OH)2D2

1α,24,25-(OH)3D2 is a product of the metabolism of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). This enzyme plays a crucial role in the catabolism of active vitamin D metabolites. The metabolic cascade can proceed with further hydroxylations.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments cited in the literature for the functional characterization of vitamin D metabolites.

Competitive VDR Binding Assay

This assay determines the relative affinity of a test compound for the VDR compared to a radiolabeled ligand, typically [3H]1α,25-(OH)2D3.

-

Materials:

-

Rat intestinal cytosol preparation (source of VDR).

-

Radiolabeled [3H]1α,25-(OH)2D3.

-

Unlabeled 1α,25-(OH)2D3 (for standard curve).

-

Test compound (e.g., 1α,24,25-(OH)3D2).

-

Tris-HCl buffer with dithiothreitol.

-

Dextran-coated charcoal.

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled 1α,25-(OH)2D3 standard and the test compound.

-

In assay tubes, combine the VDR preparation, a fixed amount of [3H]1α,25-(OH)2D3, and varying concentrations of either the standard or the test compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to allow for competitive binding.

-

Add dextran-coated charcoal to adsorb unbound ligand.

-

Centrifuge the tubes to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which represents the amount of [3H]1α,25-(OH)2D3 bound to the VDR.

-

Plot a standard curve of the percentage of bound radioactivity versus the concentration of unlabeled 1α,25-(OH)2D3.

-

Determine the concentration of the test compound required to displace 50% of the radiolabeled ligand and calculate the relative binding affinity.

-

Cell Differentiation Assay (HL-60 Cells)

This assay assesses the ability of vitamin D compounds to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

-

Materials:

-

HL-60 cells.

-

RPMI-1640 medium supplemented with fetal bovine serum.

-

Test compound (e.g., 1α,24,25-(OH)3D2).

-

Nitro blue tetrazolium (NBT).

-

Phorbol 12-myristate 13-acetate (PMA).

-

-

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium.

-

Seed the cells in multi-well plates and treat with various concentrations of the test compound or vehicle control.

-

Incubate the cells for a period of 72 to 96 hours.

-

To assess differentiation, perform the NBT reduction assay. Add NBT and PMA to the cell cultures and incubate.

-

Differentiated cells will produce superoxide (B77818) radicals that reduce NBT to formazan, a blue-black precipitate.

-

Count the number of NBT-positive (differentiated) cells under a microscope.

-

Calculate the percentage of differentiated cells at each concentration of the test compound and determine the EC50 value.

-

In Vitro Metabolism Assay using CYP24A1

This assay investigates the metabolism of a vitamin D compound by the CYP24A1 enzyme.

-

Materials:

-

Mammalian cells stably transfected with human CYP24A1 (e.g., V79-CYP24A1).

-

Test compound (e.g., 1α-hydroxyvitamin D2).

-

Cell culture medium and supplements.

-

High-Performance Liquid Chromatography (HPLC) system.

-

-

Procedure:

-

Culture the V79-CYP24A1 cells to confluency.

-

Incubate the cells with the test compound at a specified concentration and for various time points.

-

Extract the lipids from the cells and the culture medium.

-

Analyze the lipid extracts by HPLC to separate and identify the parent compound and its metabolites.

-

Quantify the amounts of each metabolite to determine the rate and profile of metabolism by CYP24A1.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel vitamin D analog.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effect of 1,25,28-trihydroxyvitamin D2 and 1,24,25-trihydroxyvitamin D3 on intestinal calbindin-D9K mRNA and protein: is there a correlation with intestinal calcium transport? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Physiological Profile of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide for Researchers

An in-depth examination of the synthesis, metabolic fate, and biological activities of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂), a key metabolite of vitamin D2. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Abstract

1α,24,25-Trihydroxyvitamin D2 is a significant, albeit less potent, metabolite of the vitamin D endocrine system. Primarily synthesized from its precursor, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂), by the mitochondrial enzyme CYP24A1, it plays a role in calcium homeostasis and cellular differentiation. Its physiological effects are mediated through the vitamin D receptor (VDR), though with a lower binding affinity compared to the canonical active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). This guide consolidates the current understanding of 1α,24,25(OH)₃D₂'s biological functions, presenting comparative quantitative data, detailed experimental methodologies for its study, and graphical representations of its metabolic and signaling pathways.

Introduction

Vitamin D, in its various forms, is a critical regulator of calcium and phosphate (B84403) metabolism, essential for bone health. Its biological activity is dependent on a series of hydroxylation steps, leading to the formation of active metabolites. While 1α,25(OH)₂D₃ is the most studied and potent form, other metabolites, such as 1α,24,25-Trihydroxyvitamin D2, contribute to the overall physiological effects of vitamin D. This document aims to provide a detailed technical resource on the core physiological effects of 1α,24,25(OH)₃D₂, with a focus on its synthesis, receptor interactions, and functional outcomes.

Physicochemical and Pharmacokinetic Properties

1α,24,25-Trihydroxyvitamin D2 is a secosteroid with a molecular formula of C₂₈H₄₄O₄ and a molecular weight of 444.65 g/mol .[1] Its pharmacokinetic profile is characterized by a relatively short plasma half-life.

| Property | 1α,24,25(OH)₃D₂ | 1α,25(OH)₂D₃ | Reference |

| Molecular Formula | C₂₈H₄₄O₄ | C₂₇H₄₄O₃ | [1] |

| Molecular Weight | 444.65 g/mol | 416.64 g/mol | [1] |

| Binding Affinity for DBP (Kₐ) | 1.2 x 10⁶ M⁻¹ | 5.8 x 10⁶ M⁻¹ | [1] |

| Plasma Half-life (in rats) | ~2.3 hours | ~15 hours | [1] |

Metabolism and Synthesis

The primary pathway for the synthesis of 1α,24,25-Trihydroxyvitamin D2 involves the action of the enzyme CYP24A1, a mitochondrial cytochrome P450 enzyme.[1] This enzyme catalyzes the 24-hydroxylation of 1α,25-dihydroxyvitamin D2.

Physiological Effects and Molecular Mechanisms

The biological actions of 1α,24,25-Trihydroxyvitamin D2 are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Vitamin D Receptor Binding and Gene Regulation

The activation of the VDR by 1α,24,25(OH)₃D₂ initiates a signaling cascade that leads to the regulation of genes involved in calcium transport, bone metabolism, and cell differentiation.

Effects on Calcium Homeostasis

1α,24,25-Trihydroxyvitamin D2 plays a role in the regulation of calcium homeostasis, although it is less potent than 1α,25(OH)₂D₃. It can influence intestinal calcium absorption and bone calcium mobilization. The expression of genes such as the Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6) and Calbindin-D9k, which are crucial for intestinal calcium transport, are regulated by VDR activation.

Effects on Cell Differentiation and Proliferation

Vitamin D compounds are known to induce differentiation and inhibit the proliferation of various cell types, including cancer cells. 1α,24,25-Trihydroxyvitamin D2 has been shown to induce the differentiation of human promyelocytic leukemia (HL-60) cells, a common model for studying myeloid differentiation.

Experimental Protocols

In Vitro Synthesis of 1α,24,25-Trihydroxyvitamin D2 using Recombinant CYP24A1

This protocol describes the enzymatic synthesis of 1α,24,25(OH)₃D₂ from 1α,25(OH)₂D₂ using recombinant human CYP24A1.

Materials:

-

Recombinant human CYP24A1 enzyme

-

1α,25-dihydroxyvitamin D2 (substrate)

-

NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Adrenodoxin (B1173346) and adrenodoxin reductase (for electron transfer)

-

Ethyl acetate (B1210297) for extraction

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH-regenerating system, adrenodoxin, and adrenodoxin reductase.

-

Add the substrate, 1α,25(OH)₂D₂, to the reaction mixture.

-

Initiate the reaction by adding the recombinant CYP24A1 enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), with gentle shaking.

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the upper organic layer containing the vitamin D metabolites.

-

Repeat the extraction step to ensure complete recovery.

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent for HPLC analysis.

-

Purify and identify the 1α,24,25(OH)₃D₂ using reverse-phase HPLC, comparing the retention time with a known standard.

-

Confirm the identity of the product using LC-MS/MS.

Competitive VDR Binding Assay

This protocol is used to determine the relative binding affinity of 1α,24,25(OH)₃D₂ to the VDR.

Materials:

-

Recombinant VDR

-

Radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]1α,25(OH)₂D₃)

-

Unlabeled 1α,25(OH)₂D₃ (for standard curve)

-

1α,24,25-Trihydroxyvitamin D2 (test compound)

-

Binding buffer (e.g., Tris-HCl buffer containing dithiothreitol (B142953) and KCl)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the unlabeled 1α,25(OH)₂D₃ and the test compound, 1α,24,25(OH)₃D₂.

-

In microcentrifuge tubes, combine the binding buffer, recombinant VDR, and the radiolabeled 1α,25(OH)₂D₃.

-

Add either the unlabeled 1α,25(OH)₂D₃ (for the standard curve) or the test compound to the respective tubes.

-

Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate bound from free radioligand, add the dextran-coated charcoal suspension to each tube.

-

Incubate for a short period (e.g., 10-15 minutes) on ice and then centrifuge at high speed.

-

Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the standard and the test compound.

-

Calculate the relative binding affinity (RBA) of the test compound compared to the standard.

HL-60 Cell Differentiation Assay

This assay measures the ability of 1α,24,25(OH)₃D₂ to induce the differentiation of HL-60 cells into monocytes/macrophages.

Materials:

-

HL-60 human promyelocytic leukemia cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

1α,24,25-Trihydroxyvitamin D2 (test compound)

-

1α,25(OH)₂D₃ (positive control)

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Microscope

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed the cells in a multi-well plate at a suitable density (e.g., 1 x 10⁵ cells/mL).

-

Treat the cells with various concentrations of 1α,24,25(OH)₃D₂, 1α,25(OH)₂D₃ (positive control), or vehicle (negative control).

-

Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

To assess differentiation, perform the NBT reduction assay. Harvest the cells and resuspend them in fresh medium containing NBT and PMA.

-

Incubate for 30-60 minutes at 37°C.

-

Count the number of blue-black formazan-positive cells (differentiated cells) and the total number of cells using a hemocytometer under a microscope.

-

Calculate the percentage of differentiated cells for each treatment condition.

Conclusion

1α,24,25-Trihydroxyvitamin D2 is an integral component of the vitamin D metabolic pathway, contributing to the overall physiological effects attributed to vitamin D. While it exhibits a lower affinity for the VDR and consequently reduced biological potency compared to 1α,25(OH)₂D₃, its role in fine-tuning calcium homeostasis and influencing cellular differentiation warrants further investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers to explore the nuanced physiological functions of this vitamin D metabolite. A deeper understanding of the activities of various vitamin D metabolites is crucial for the development of novel therapeutic strategies targeting the vitamin D endocrine system.

References

- 1. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of vitamin D2, a crucial micronutrient for calcium homeostasis and bone metabolism. The quantification of vitamin D metabolites is essential for assessing vitamin D status and understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the analytical detection of 1α,24,25-(OH)₃D₂, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active and is subsequently metabolized for excretion. The formation of 1α,24,25-(OH)₃D₂ is a key step in the catabolic pathway of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). This process is primarily mediated by the enzyme 24-hydroxylase (CYP24A1). This pathway is crucial for regulating the circulating levels of active vitamin D metabolites, thereby preventing potential toxicity from excessive vitamin D activity. The biological activity of 1α,24,25-(OH)₃D₂ is generally considered to be significantly lower than its precursor, 1α,25-(OH)₂D₂, as it is part of the inactivation pathway.

Caption: Metabolic pathway of Vitamin D2 leading to the formation of 1α,24,25-Trihydroxyvitamin D2.

Analytical Methods for Detection

The accurate quantification of 1α,24,25-(OH)₃D₂ in biological matrices such as serum and plasma presents analytical challenges due to its low endogenous concentrations and the presence of interfering substances. LC-MS/MS has emerged as the preferred method due to its high sensitivity, specificity, and ability to multiplex the analysis of several vitamin D metabolites in a single run.

Key Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most robust and reliable method for the quantification of 1α,24,25-(OH)₃D₂. It involves chromatographic separation of the analyte from other metabolites followed by mass spectrometric detection and quantification.

-

Immunoassays: While widely used for more abundant vitamin D metabolites like 25-hydroxyvitamin D, immunoassays for trihydroxy-metabolites are less common and may suffer from cross-reactivity with other structurally similar compounds. Immunoextraction can, however, be used as a sample preparation step prior to LC-MS/MS analysis to enhance selectivity.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of other vitamin D metabolites and should be optimized and validated specifically for 1α,24,25-(OH)₃D₂.

Protocol 1: LC-MS/MS Analysis of 1α,24,25-Trihydroxyvitamin D2 in Human Serum/Plasma

1. Sample Preparation

Effective sample preparation is critical to remove proteins and interfering lipids and to concentrate the analyte.

-

Protein Precipitation:

-

To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated 1α,24,25-(OH)₃D₂).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Liquid-Liquid Extraction (LLE):

-

To the supernatant from the protein precipitation step, add 500 µL of n-hexane.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane (B92381) layer to a new tube.

-

Repeat the extraction with another 500 µL of n-hexane and combine the hexane layers.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 37°C.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup: For cleaner samples, an SPE step can be included after LLE.

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Reconstitute the dried extract from LLE in 100 µL of the initial mobile phase and load it onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water/methanol (90:10, v/v) to remove polar interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

2. Derivatization

To enhance ionization efficiency and sensitivity, derivatization with a Cookson-type reagent is recommended.

-

Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) in acetonitrile.

-

Incubate at room temperature for 1 hour in the dark.

-

Stop the reaction by adding 10 µL of water.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical - requires experimental determination):

-

Precursor Ion (M+H)⁺ of PTAD-derivatized 1α,24,25-(OH)₃D₂: This needs to be determined based on the exact mass.

-

Product Ions: Characteristic fragment ions would need to be identified through infusion experiments with a synthesized standard.

-

-

Collision Energy and other MS parameters: These must be optimized for the specific instrument and analyte.

-

Caption: General experimental workflow for LC-MS/MS analysis of 1α,24,25-Trihydroxyvitamin D2.

Data Presentation

Quantitative data for analytical methods should be systematically collected and presented for easy comparison and validation. The following tables provide a template for the type of data that should be generated during method validation.

Table 1: LC-MS/MS Method Performance Characteristics (Hypothetical)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.5 - 2 pg/mL |

| Limit of Quantification (LOQ) | 2 - 5 pg/mL |

| Linearity (r²) | > 0.99 |

| Dynamic Range | 2 - 500 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85 - 115% |

| Matrix Effect (%) | < 15% |

Table 2: Comparison of Analytical Methods (Illustrative)

| Feature | LC-MS/MS | Immunoassay |

| Specificity | High (mass-based) | Variable (antibody-dependent) |

| Sensitivity | High (pg/mL) | Moderate to Low |

| Throughput | Moderate | High |

| Cost per Sample | High | Lower |

| Multiplexing | Yes | Limited |

| Development Time | Long | Shorter |

Conclusion

The analytical detection of 1α,24,25-Trihydroxyvitamin D2 is a challenging but essential task for advancing our understanding of vitamin D metabolism. LC-MS/MS offers the required sensitivity and specificity for reliable quantification. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for this important metabolite. It is imperative to note that the provided protocols are a starting point and require rigorous optimization and validation for the specific laboratory conditions and instrumentation. The synthesis of a certified reference standard and a stable isotope-labeled internal standard for 1α,24,25-(OH)₃D₂ is a critical prerequisite for the development of an accurate and precise quantitative assay.

Application Note: Quantitative Analysis of 1α, 24, 25-Trihydroxyvitamin D2 in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its metabolites are crucial for calcium homeostasis and various other physiological processes. The metabolic pathway of vitamin D2 involves several hydroxylation steps, leading to the formation of biologically active and inactive compounds. 1α, 24, 25-Trihydroxyvitamin D2 (1α, 24, 25-(OH)₃D₂) is a lesser-studied trihydroxylated metabolite. Accurate and sensitive quantification of this and other vitamin D metabolites is essential for understanding their physiological roles, pharmacokinetics, and relevance in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D metabolites due to its high selectivity and sensitivity.[1][2]

This application note provides a detailed protocol for the quantitative analysis of 1α, 24, 25-(OH)₃D₂ in biological samples, such as serum and plasma, using LC-MS/MS. The methodology described herein is based on established principles for the analysis of other vitamin D metabolites and provides a robust framework for researchers.

Vitamin D2 Metabolic Pathway

The metabolism of Vitamin D2 begins with its conversion to 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form. This is followed by further hydroxylation to the biologically active 1α, 25-dihydroxyvitamin D2 (1α, 25-(OH)₂D₂). The subsequent metabolism of 1α, 25-(OH)₂D₂ can be catalyzed by the enzyme CYP24A1, which leads to the formation of 1α, 24, 25-trihydroxyvitamin D2 (1α, 24, 25-(OH)₃D₂), a step in the catabolic pathway to inactivate the vitamin D hormone.[3]

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 1α, 24, 25-(OH)₃D₂.

Sample Preparation

Due to the low endogenous concentrations of trihydroxylated vitamin D metabolites and their lipophilic nature, a multi-step sample preparation is required to remove interfering matrix components and enrich the analyte.

Materials:

-

Biological matrix (e.g., serum, plasma)

-

Deuterated internal standard (e.g., d6-1α, 24, 25-(OH)₃D₂)

-

Protein Precipitation Reagent: Acetonitrile (B52724) or Methanol (B129727) containing 0.1% formic acid

-

Liquid-Liquid Extraction (LLE) Solvents: Hexane, Ethyl Acetate (B1210297), Methyl-tert-butyl ether (MTBE)

-

Solid-Phase Extraction (SPE) Cartridges: C18 or silica-based

-

Derivatization Agent (optional but recommended for enhanced sensitivity): 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD)

-

Reconstitution Solvent: Methanol/Water (50:50, v/v)

Protocol:

-

Sample Aliquoting and Internal Standard Spiking:

-

Thaw biological samples on ice.

-

To 200 µL of sample, add a known amount of deuterated internal standard (e.g., 10 µL of a 1 ng/mL solution).

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile (or methanol) to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of hexane/ethyl acetate (90:10, v/v) to the supernatant.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step on the aqueous layer and combine the organic extracts.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup:

-

Reconstitute the dried extract in 100 µL of the initial SPE mobile phase.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

-

Elute the analyte with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

-

-

Derivatization (for enhanced sensitivity):

-

Reconstitute the dried extract in 50 µL of a solution of PTAD or DMEQ-TAD in acetonitrile (concentration to be optimized, typically 0.1-1 mg/mL).

-

Incubate at room temperature for 30-60 minutes.

-

Evaporate the solvent.

-

-

Reconstitution:

-

Reconstitute the final dried residue in 100 µL of the initial LC mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 or C8 column with a particle size of ≤ 2.7 µm is recommended for good separation (e.g., 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 2 mM ammonium acetate.

-

Gradient: A gradient elution is necessary to separate the analyte from other metabolites and matrix components. A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40 - 50 °C.

-

Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for vitamin D metabolites. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor and product ions for 1α, 24, 25-(OH)₃D₂ and its deuterated internal standard need to be determined by infusion of the pure compounds. Based on the structure, likely transitions can be predicted (see table below).

Data Presentation

The quantitative performance of the method should be thoroughly validated. The following tables summarize the expected performance parameters based on similar assays for other vitamin D metabolites.[1][4][5]

Table 1: Proposed MRM Transitions for 1α, 24, 25-(OH)₃D₂

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1α, 24, 25-(OH)₃D₂ | To be determined | To be determined | To be optimized |

| d6-1α, 24, 25-(OH)₃D₂ | To be determined | To be determined | To be optimized |

Note: The exact m/z values will depend on the adduct formed (e.g., [M+H]⁺, [M+Na]⁺, or a derivative) and must be confirmed experimentally.

Table 2: Method Validation - Quantitative Performance (Example Data)

| Parameter | 1α, 25-(OH)₂D₂ | 1α, 25-(OH)₂D₃ | Expected for 1α, 24, 25-(OH)₃D₂ |

| Linear Range | 5 - 500 pg/mL | 5 - 500 pg/mL | 5 - 500 pg/mL |

| LLOQ | 5 pg/mL | 5 pg/mL | ~5 pg/mL |

| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |

| Recovery | > 80% | > 80% | > 80% |

Conclusion

The LC-MS/MS method outlined in this application note provides a comprehensive framework for the sensitive and selective quantification of 1α, 24, 25-trihydroxyvitamin D2 in biological matrices. The protocol emphasizes robust sample preparation to minimize matrix effects and achieve low limits of detection. While specific MS/MS parameters require empirical determination, the provided information, based on the analysis of structurally related vitamin D metabolites, offers a solid starting point for method development and validation. This will enable researchers to accurately measure this metabolite and further investigate its role in the broader context of vitamin D metabolism and its physiological impact.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1α, 24, 25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological context and experimental protocols for the study of 1α, 24, 25-Trihydroxyvitamin D2 (1,24,25-(OH)₃VD₂), an active metabolite of Vitamin D2. The provided protocols are based on established methodologies for related Vitamin D compounds and can be adapted for the specific study of 1,24,25-(OH)₃VD₂.

Introduction

1α, 24, 25-Trihydroxyvitamin D2 is a metabolite in the Vitamin D endocrine system. Vitamin D, upon entering the body, undergoes a series of hydroxylation steps to become biologically active. The final active form for Vitamin D3 is 1α,25-dihydroxyvitamin D3 (Calcitriol), which exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. 1,24,25-(OH)₃VD₂ is a further metabolite, and understanding its biological activity is crucial for elucidating the full spectrum of Vitamin D's effects. The primary mechanism of action for Vitamin D metabolites is through the VDR, which modulates the transcription of numerous genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune function.

Metabolic Pathway of Vitamin D2

The metabolic activation of Vitamin D2 begins with its conversion to 25-hydroxyvitamin D2, primarily in the liver. This is followed by hydroxylation in the kidneys and other tissues to form the biologically active 1α,25-dihydroxyvitamin D2. Further hydroxylation by the enzyme CYP24A1 leads to the formation of 1α, 24, 25-Trihydroxyvitamin D2 as part of the catabolic pathway to inactivate the hormone.

Signaling Pathway

The biological effects of 1α, 24, 25-Trihydroxyvitamin D2 are believed to be mediated through the Vitamin D Receptor (VDR). Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data

Direct quantitative data for 1α, 24, 25-Trihydroxyvitamin D2 is limited in the current literature. However, data for the closely related metabolite, 1α, 24, 25-Trihydroxyvitamin D3, provides valuable insights into its expected biological activity. It is important to note that while the activities are expected to be similar, direct experimental verification for the D2 analog is recommended.

| Parameter | 1,25-(OH)₂D₃ (Reference) | 1,24,25-(OH)₃D₃ | Reference |

| VDR Binding Affinity | 100% | 8% | [1] |

| Intestinal Calcium Transport | 100% | 93% | [1] |

| Activity in Curing Rickets | - | 60% (compared to Vitamin D3) | [2] |

| Bone Calcium Mobilization | More Active | Less Active | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of 1α, 24, 25-Trihydroxyvitamin D2.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of 1α, 24, 25-Trihydroxyvitamin D2 for the VDR by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Methodology:

-

Preparation of VDR: Utilize a source of VDR, such as nuclear extracts from a cell line known to express high levels of the receptor (e.g., MCF-7, T-47D) or purified recombinant VDR.

-

Ligands:

-

Radioligand: [³H]1α,25-dihydroxyvitamin D3.

-

Competitor: 1α, 24, 25-Trihydroxyvitamin D2, serially diluted.

-

Non-specific binding control: A high concentration (e.g., 1000-fold excess) of unlabeled 1α,25-dihydroxyvitamin D3.

-

-

Incubation: Incubate the VDR preparation with the radioligand and varying concentrations of 1α, 24, 25-Trihydroxyvitamin D2 in a suitable buffer at 4°C for 18-24 hours.

-

Separation: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 1α, 24, 25-Trihydroxyvitamin D2 to determine the IC₅₀ value (the concentration required to inhibit 50% of the specific binding of the radioligand).

Cell Differentiation Assay (HL-60 Model)

This protocol assesses the ability of 1α, 24, 25-Trihydroxyvitamin D2 to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Workflow:

References

Application Notes and Protocols for 1α, 24, 25-Trihydroxyvitamin D2 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α, 24, 25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2, also known as ergocalciferol. As a member of the vitamin D family of secosteroid hormones, it plays a role in various physiological processes, including calcium homeostasis, cell proliferation, and differentiation. These application notes provide a comprehensive overview of the use of 1α,24,25(OH)₃D₂ in cell culture studies, including its mechanism of action, experimental protocols, and expected outcomes.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₄₄O₄ |

| Molecular Weight | 444.65 g/mol |

| CAS Number | 457048-34-9 |

| Storage Conditions | Lyophilized at -20°C. Protect from light. |

| Solubility | Soluble in organic solvents like DMSO and ethanol. |

Mechanism of Action

1α,24,25(OH)₃D₂ exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.